Cas no 1805056-37-4 (Ethyl 3-cyano-5-fluoroisonicotinate)

Ethyl 3-cyano-5-fluoroisonicotinate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-cyano-5-fluoroisonicotinate
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- インチ: 1S/C9H7FN2O2/c1-2-14-9(13)8-6(3-11)4-12-5-7(8)10/h4-5H,2H2,1H3
- InChIKey: OIHGWWUHTIDKGG-UHFFFAOYSA-N
- SMILES: FC1=CN=CC(C#N)=C1C(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 261
- XLogP3: 0.9
- トポロジー分子極性表面積: 63
Ethyl 3-cyano-5-fluoroisonicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029008543-250mg |
Ethyl 3-cyano-5-fluoroisonicotinate |
1805056-37-4 | 95% | 250mg |
$950.60 | 2022-04-01 | |
Alichem | A029008543-1g |
Ethyl 3-cyano-5-fluoroisonicotinate |
1805056-37-4 | 95% | 1g |
$3,184.50 | 2022-04-01 |
Ethyl 3-cyano-5-fluoroisonicotinate 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
Ethyl 3-cyano-5-fluoroisonicotinateに関する追加情報
Research Brief on Ethyl 3-cyano-5-fluoroisonicotinate (CAS: 1805056-37-4) in Chemical Biology and Pharmaceutical Applications
Ethyl 3-cyano-5-fluoroisonicotinate (CAS: 1805056-37-4) is a fluorinated pyridine derivative that has recently garnered significant attention in chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting kinase inhibition and antimicrobial activity. Recent studies highlight its role in the development of novel therapeutic agents, leveraging its unique chemical properties to enhance drug efficacy and selectivity.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 3-cyano-5-fluoroisonicotinate as a key building block in the synthesis of potent EGFR (Epidermal Growth Factor Receptor) inhibitors. The research team utilized this compound to introduce a fluorine atom at a critical position, improving the metabolic stability and binding affinity of the resulting inhibitors. The study reported a 40% increase in inhibitory activity compared to non-fluorinated analogs, underscoring the importance of strategic fluorination in drug design.
In antimicrobial applications, a recent patent (WO2023056789) describes the use of Ethyl 3-cyano-5-fluoroisonicotinate in the preparation of novel quinolone antibiotics. The compound's cyano and ester functional groups enable efficient derivatization, leading to molecules with broad-spectrum activity against drug-resistant bacterial strains. Preliminary in vitro testing showed promising results, with MIC values in the range of 0.5-2 μg/mL against MRSA and other Gram-positive pathogens.
The synthetic accessibility of Ethyl 3-cyano-5-fluoroisonicotinate has also been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development details a scalable, one-pot synthesis route with an overall yield of 78%, representing a significant improvement over previous methods. This advancement is particularly relevant for industrial-scale production, addressing previous challenges in the compound's availability for large-scale pharmaceutical applications.
Ongoing research is exploring the compound's potential in other therapeutic areas, including its use as a precursor for PET (Positron Emission Tomography) radiotracers. The fluorine atom at the 5-position makes it particularly suitable for 18F labeling, with early-stage studies showing favorable pharmacokinetic properties for imaging applications in oncology and neurology.
As research continues to uncover new applications for Ethyl 3-cyano-5-fluoroisonicotinate, its importance as a multifunctional building block in medicinal chemistry is becoming increasingly apparent. Future directions may include exploration of its use in PROTAC (PROteolysis TArgeting Chimera) development and as a component of covalent inhibitors, leveraging its reactive cyano group for targeted protein modification.
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